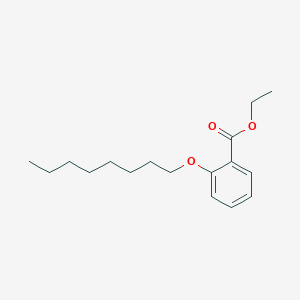
Dicyclopentadienyl tungsten dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentadienyl tungsten dichloride, also known as bis(cyclopentadienyl)tungsten(IV) dichloride, is an organometallic compound with the formula (C₅H₅)₂WCl₂. This compound is part of the metallocene family and is characterized by the presence of two cyclopentadienyl rings bound to a tungsten center, along with two chloride ligands. It is a dark-colored solid that is typically used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentadienyl tungsten dichloride can be synthesized through various methods. One common synthetic route involves the reaction of tungsten hexachloride with cyclopentadienyl magnesium bromide in an inert atmosphere. The reaction typically proceeds as follows:
WCl6+2C5H5MgBr→(C5H5)2WCl2+2MgBrCl
The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadienyl tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state of the metal.
Complex Formation: It can form complexes with other metal centers or ligands, leading to the formation of bimetallic or polymetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl lithium compounds, Grignard reagents, and various oxidizing or reducing agents. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield alkyl or aryl derivatives, while oxidation reactions can produce tungsten(VI) complexes .
Scientific Research Applications
Dicyclopentadienyl tungsten dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research has explored its potential use in the development of anticancer agents and other pharmaceuticals.
Coordination Chemistry: It serves as a model compound for studying metal-ligand interactions and the electronic properties of metallocenes
Mechanism of Action
The mechanism of action of dicyclopentadienyl tungsten dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The cyclopentadienyl rings provide stability to the tungsten center, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadienyl titanium dichloride: Similar in structure but with titanium as the central metal.
Dicyclopentadienyl niobium dichloride: Contains niobium instead of tungsten.
Dicyclopentadienyl molybdenum dichloride: Features molybdenum as the central metal.
Uniqueness
Dicyclopentadienyl tungsten dichloride is unique due to the specific properties imparted by the tungsten center. Tungsten’s high atomic number and unique electronic configuration contribute to its distinct reactivity and stability compared to similar compounds with different central metals .
Properties
Molecular Formula |
C10H10Cl2W-2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
GLBMDNAPKRZVHJ-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[W]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
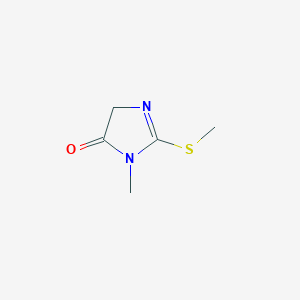


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
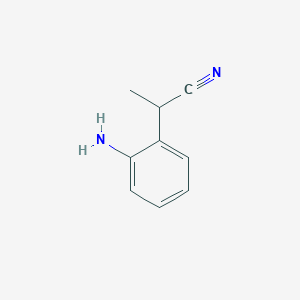
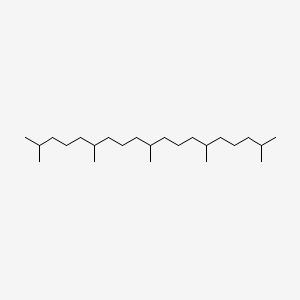
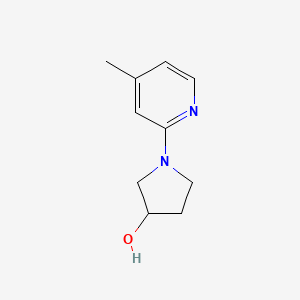
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
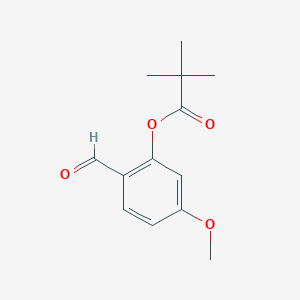

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)
